molecular formula C16H11N3O4S B2781031 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one CAS No. 872704-69-3

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B2781031
CAS No.: 872704-69-3
M. Wt: 341.34
InChI Key: LEENAAOZXCFOQZ-UHFFFAOYSA-N
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Description

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a high-purity chemical compound designed for research and development applications. This molecule features a unique hybrid structure combining furan, pyridazine, and nitrophenyl pharmacophores, making it a valuable scaffold in medicinal and agrochemical research. Its structure is related to a class of compounds known for their biological activity, particularly as intermediates in the development of active ingredients for crop protection . Research into similar furan-containing compounds highlights their significance in catalytic studies and material science, providing insights into deoxygenation processes and stability . As a key synthetic intermediate, it can be utilized in the exploration of new fungicides and other bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14(11-3-1-4-12(9-11)19(21)22)10-24-16-7-6-13(17-18-16)15-5-2-8-23-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEENAAOZXCFOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring through the reaction of hydrazine with a suitable diketone or ester. The furan ring is then introduced via a cyclization reaction. The sulfanyl group is added through a nucleophilic substitution reaction, and the nitrophenyl ethanone moiety is incorporated through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (BG15329, )
  • Molecular Formula : C₁₆H₁₆N₄O₃S (MW: 344.39 g/mol).
  • Key Differences: Pyridazine 6-position: Substituted with a 3-nitrophenyl group instead of furan-2-yl, introducing stronger electron-withdrawing effects. Terminal group: A pyrrolidin-1-yl (cyclic amine) replaces the 3-nitrophenyl ethanone, increasing basicity and aqueous solubility.
Property Target Compound BG15329
Molecular Formula C₁₆H₁₂N₃O₄S C₁₆H₁₆N₄O₃S
Molecular Weight ~342.4 g/mol 344.39 g/mol
Key Substituents Furan-2-yl, 3-nitrophenyl 3-Nitrophenyl, pyrrolidinyl
Electronic Effects Moderate π-donor (furan) Strong electron withdrawal
Solubility Likely low (non-polar groups) Higher (polar pyrrolidine)
(E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone ()
  • Structure: Shares the 3-nitrophenylacetophenone motif but replaces the pyridazine-sulfanyl group with a hydrazone linkage.

Physicochemical and Electronic Properties

  • Furan vs.
  • Terminal Group Impact :
    • The 3-nitrophenyl group in the target compound reduces solubility in polar solvents due to its hydrophobic nature, while BG15329’s pyrrolidine enhances solubility via protonation at physiological pH.

Crystallographic and Conformational Insights

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that structural studies of these compounds would employ similar methods.

Biological Activity

The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S, and it features a complex arrangement that includes a furan ring, a pyridazine moiety, and a nitrophenyl group. Its unique structure is believed to contribute to its biological activity.

The biological activity of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is primarily attributed to its interaction with various molecular targets involved in inflammation and oxidative stress pathways. The compound may modulate enzyme activities and signaling pathways, potentially leading to therapeutic effects in various disease models.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory processes.
  • Antioxidant Activity : Its structure suggests that it may act as an antioxidant, reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM, indicating strong inhibitory effects against this pathogen .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of the compound on human cell lines such as HEK-293 (human embryonic kidney) cells. Results suggest that the compound is nontoxic at therapeutic concentrations, making it a promising candidate for further development .

Case Studies

  • Anti-tubercular Activity : A study focused on the design and synthesis of pyridazine derivatives similar to 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one found that certain derivatives exhibited significant anti-tubercular activity with low IC50 values .
  • Inflammatory Response Modulation : Another investigation highlighted the ability of related compounds to inhibit pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50/IC90 Values
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-oneFuran, Pyridazine, Nitro groupAntimicrobial, AntioxidantIC90: 3.73 - 4.00 μM
N-(4-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamideSimilar heterocyclic structureModerate antimicrobialIC90: Not specified
Furan derivativesVarious substitutionsVariable activityIC50: Varies widely

Q & A

Q. What are the common synthetic routes for 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyridazine intermediates. A general approach includes:
  • Step 1 : Preparation of 6-(furan-2-yl)pyridazin-3-thiol via nucleophilic substitution or coupling reactions under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Thioether formation by reacting the thiol intermediate with 1-(3-nitrophenyl)ethan-1-one derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
  • Verification : Structural confirmation via 1H^1H-NMR (to identify aromatic protons and thioether linkages) and LC-MS (to validate molecular weight) is critical .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer :
  • Spectroscopic Analysis : 1H^1H-NMR detects aromatic protons from the furan (δ 6.3–7.2 ppm) and nitrophenyl (δ 8.0–8.5 ppm) moieties. IR spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by quantifying residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Evidence shows THF increases thioether yield by 15% compared to DMF due to reduced solvolysis .
  • Catalyst Screening : Use Pd/C or CuI for coupling steps; kinetic studies indicate Pd/C reduces reaction time by 30% .
  • In-Line Monitoring : Employ ReactIR to track intermediate formation and adjust temperature/pH dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Reproducibility : Conduct enzyme inhibition assays (e.g., kinase assays) across multiple labs using standardized protocols. For example, IC₅₀ variations >10% warrant re-evaluation of solvent (DMSO vs. saline) or cell-line specificity .
  • Structural Analog Comparison : Compare bioactivity with analogs (e.g., 2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl} derivatives) to identify substituent effects. Nitrophenyl groups often enhance target binding but reduce solubility, requiring logP adjustments .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

  • Methodological Answer :
  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. For instance, the pyridazine ring’s C4 position is prone to electrophilic substitution due to low electron density (Mulliken charge = +0.12) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., high GI absorption due to logP ~3.2) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

Specialized Technical Questions

Q. What crystallographic challenges arise when determining this compound’s structure via XRD?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from acetone/water (1:1) at 4°C produces diffraction-quality crystals. Poor crystal habits (e.g., needles) require seeding or additive screening (e.g., 1% PEG 4000) .
  • Refinement : Use SHELXL for high-resolution data (>1.0 Å). Twinning or disorder in the furan ring may require TLS parameterization or exclusion of outlier data points .

Q. How do substituents on the pyridazine ring influence electrochemical properties?

  • Methodological Answer :
  • Cyclic Voltammetry : The nitro group acts as an electron-withdrawing group, shifting reduction potentials (E₁/2 = −0.85 V vs. Ag/AgCl in acetonitrile). Replace nitro with methoxy to observe a 200 mV anodic shift .
  • Spectroelectrochemistry : Monitor UV-vis changes during redox events; nitrophenyl reduction at −1.1 V generates a transient amine intermediate detectable at 420 nm .

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